molecular formula C17H12Cl2F3N3O2S B2413540 3-[(4-chlorophenyl)sulfanyl]-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]dihydro-1H-pyrrole-2,5-dione CAS No. 339110-57-5

3-[(4-chlorophenyl)sulfanyl]-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]dihydro-1H-pyrrole-2,5-dione

Cat. No.: B2413540
CAS No.: 339110-57-5
M. Wt: 450.26
InChI Key: PUZZSKMQVZJDSX-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)sulfanyl]-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]dihydro-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C17H12Cl2F3N3O2S and its molecular weight is 450.26. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2F3N3O2S/c1-24(15-12(19)6-9(8-23-15)17(20,21)22)25-14(26)7-13(16(25)27)28-11-4-2-10(18)3-5-11/h2-6,8,13H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZZSKMQVZJDSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C(=O)CC(C2=O)SC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(4-chlorophenyl)sulfanyl]-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]dihydro-1H-pyrrole-2,5-dione is a complex organic molecule with potential biological activity. Its structure suggests it may interact with various biological targets, making it a subject of interest in pharmacological research. This article delves into its biological activity, synthesizing data from diverse studies to present a comprehensive overview.

The molecular formula of the compound is C17H12Cl2F3N3O2SC_{17}H_{12}Cl_2F_3N_3O_2S, with a molecular weight of approximately 405.25 g/mol. The compound features a pyrrole ring, which is known for its diverse biological activities, particularly in drug design.

Structural Characteristics

  • IUPAC Name : 3-[(4-chlorophenyl)sulfanyl]-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]dihydro-1H-pyrrole-2,5-dione
  • CAS Number : 339110-57-5
  • SMILES Notation : CC(=O)N1C(=O)C(C1=O)N(C(C)C)S(=O)(=O)c2ccc(Cl)cc2

Anticancer Potential

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, research on related compounds has shown that they can inhibit growth in various cancer cell lines and reduce tumor size in vivo. The mechanism often involves interaction with tyrosine kinase receptors such as EGFR and VEGFR2, which are crucial in cancer cell proliferation and survival .

Case Study: Inhibition of Tyrosine Kinases

A study synthesized several pyrrole derivatives and evaluated their ability to inhibit the ATP-binding domains of EGFR and VEGFR2. The results demonstrated that these compounds could form stable complexes with the receptors, indicating their potential as effective inhibitors in cancer therapy .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Specific studies have highlighted its activity against acetylcholinesterase (AChE) and urease, both of which are important targets for therapeutic intervention.

Table 1: Enzyme Inhibition Activity

CompoundTarget EnzymeIC50 (µM)
Compound AAChE5.12
Compound BUrease1.21
Compound CAChE6.28
Compound DUrease2.14

Antibacterial Activity

The antibacterial properties of similar compounds have been explored, showing moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis. The presence of the chlorophenyl and trifluoromethyl groups may enhance the bioactivity by improving membrane permeability or altering binding interactions .

Case Study: Antibacterial Screening

In a comparative study, several derivatives were tested against different bacterial strains. The findings indicated that modifications in the chemical structure significantly affected antibacterial efficacy, suggesting a structure-activity relationship that could guide future drug design .

Molecular Docking Studies

Molecular docking studies provide insights into how these compounds interact at the molecular level. For instance, docking simulations have shown that the compound can effectively bind to target proteins involved in cancer progression and bacterial resistance mechanisms .

Interaction with Lipid Membranes

Research has also indicated that these compounds can alter lipid bilayer characteristics, potentially leading to increased membrane fluidity or disruption, which may contribute to their antibacterial effects .

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the compound's promising anticancer properties. In vitro evaluations conducted by the National Cancer Institute (NCI) demonstrated significant antitumor activity against various cancer cell lines. For instance, the compound exhibited an average growth inhibition rate of approximately 12.53% across a panel of sixty cancer cell lines, indicating its potential as a lead compound for further development .

Anti-inflammatory Activity

Molecular docking studies suggest that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The docking results indicate that it could be optimized for enhanced anti-inflammatory efficacy, making it a candidate for treating inflammatory diseases .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary tests indicate that it may possess inhibitory effects against certain bacterial strains, although further studies are required to establish its efficacy and mechanism of action .

Pharmaceutical Development

Given its diverse biological activities, this compound holds potential for development into pharmaceutical agents targeting cancer and inflammatory diseases. Its unique structural features allow for modifications that could enhance potency and selectivity.

Research Tool

The compound can serve as a valuable tool in biochemical research, particularly in studies related to enzyme inhibition and drug design. Its ability to interact with specific biological targets makes it suitable for exploring new therapeutic pathways.

Case Studies

StudyFindingsImplications
NCI Anticancer ScreeningAverage GI50/TGI values of 15.72/50.68 μM against human tumor cellsIndicates potential for development as an anticancer drug
Molecular Docking AnalysisSuggested as a possible 5-LOX inhibitorOpens avenues for anti-inflammatory drug design
Antimicrobial TestingInhibitory effects noted against select bacteriaPotential for development into antimicrobial agents

Preparation Methods

Cyclocondensation Approach

The pyrrolidine-2,5-dione scaffold is constructed via a pseudo-four-component reaction (pseudo-4CR) using malononitrile, aldehydes, and thiols. For example:

  • Reactants : Malononitrile (2 equiv), 4-chlorobenzaldehyde (1 equiv), and thioacetic acid (1 equiv).
  • Catalyst : Piperidine (10 mol%) in ethanol at 80°C for 6 hours.
  • Yield : 70–85% after recrystallization from ethanol.

This method avoids hazardous cyanide sources and enables scalability. Alternative three-component reactions (3CR) using 2-arylidenemalononitrile and S-nucleophiles are also viable.

Functionalization of the Core

Post-cyclization, the dione is functionalized at the 1- and 3-positions:

  • Amination at Position 1 :
    • Reagent : 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethylamine, synthesized via nucleophilic substitution of 2,3-dichloro-5-trifluoromethylpyridine with methylamine.
    • Conditions : DMF, K₂CO₃, 60°C, 12 hours.
    • Yield : 65–75% after column chromatography (hexane/ethyl acetate 3:1).
  • Sulfanylation at Position 3 :
    • Reagent : 4-Chlorothiophenol, activated via NaH in THF.
    • Conditions : 0°C to room temperature, 4 hours.
    • Yield : 80–90% after aqueous workup.

Pyridine Substitution and Trifluoromethylation

Preparation of 3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl Intermediate

The pyridine moiety is synthesized using a two-step halogenation-trifluoromethylation sequence :

  • Chlorination :
    • Substrate : 3-Nitro-5-trifluoromethylpyridine.
    • Reagent : POCl₃, reflux, 6 hours.
    • Yield : 90%.
  • Trifluoromethylation :
    • Reagent : CF₃Cu generated in situ from CF₃I and CuI.
    • Conditions : DMF, 100°C, 8 hours.
    • Yield : 75%.

Methylamination of the Pyridine Ring

The methylamino group is introduced via Buchwald-Hartwig amination :

  • Catalyst : Pd(OAc)₂/Xantphos.
  • Base : Cs₂CO₃, toluene, 110°C, 24 hours.
  • Yield : 60–70%.

Final Coupling and Purification

Assembly of the Target Compound

The dihydro-1H-pyrrole-2,5-dione core is coupled with the functionalized pyridine via N-alkylation :

  • Reagents :
    • Dihydro-1H-pyrrole-2,5-dione derivative (1 equiv).
    • 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethylamine (1.2 equiv).
  • Conditions : K₂CO₃, DMF, 80°C, 8 hours.
  • Yield : 50–60% after flash chromatography.

Optimization of Reaction Parameters

Parameter Optimal Value Effect on Yield
Solvent DMF Maximizes solubility
Temperature 80°C Balances rate and decomposition
Base K₂CO₃ Mild, non-nucleophilic
Reaction Time 8 hours Complete conversion

Analytical Characterization

The final product is validated using:

  • ¹H/¹³C NMR : Confirms substitution patterns and purity.
  • HRMS : Verifies molecular formula (C₁₈H₁₃Cl₂F₃N₃O₂S).
  • HPLC : Purity >98%.

Scalability and Environmental Impact

  • Solvent Recycling : Dichloromethane and DMF are recovered via distillation (>90% efficiency).
  • Catalyst Reuse : Pd catalysts are reclaimed via filtration (70–80% recovery).
  • Waste Reduction : Aqueous washes are neutralized and treated enzymatically.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing this compound, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions under controlled conditions. For example, solvents like dimethylformamide (DMF) or acetonitrile are critical for facilitating nucleophilic substitutions or coupling reactions involving the pyridinyl and chlorophenylsulfanyl groups. Reaction temperature (e.g., 80–120°C) and catalysts (e.g., Pd-based for cross-coupling) must be optimized to avoid side products. Purity can be verified via HPLC and NMR .
  • Key Variables : Solvent polarity, stoichiometry of reactants, and inert atmosphere (to prevent oxidation of sulfur-containing groups) .

Q. How can spectroscopic and crystallographic techniques confirm the compound’s structure?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., distinguishing the dihydropyrrole ring protons from aromatic pyridinyl signals).
  • X-ray Crystallography : Single-crystal studies (e.g., SHELX programs) resolve bond angles and confirm stereochemistry, particularly for the trifluoromethyl and sulfanyl groups. Disorder in the pyridinyl ring may require refinement using software like SHELXL .
    • Data Interpretation : Compare experimental spectra with computational predictions (DFT) to resolve ambiguities in tautomeric forms .

Q. What role do the chlorophenylsulfanyl and trifluoromethylpyridinyl groups play in the compound’s stability and reactivity?

  • Methodology :

  • Stability : The electron-withdrawing trifluoromethyl group enhances resistance to hydrolysis, while the sulfanyl group may participate in redox reactions. Accelerated stability testing (e.g., under UV light or varying pH) quantifies degradation pathways .
  • Reactivity : Halogenated aryl groups (e.g., 4-chlorophenyl) influence electrophilic substitution patterns. Comparative studies with bromine/methyl analogs (e.g., 3-[(4-bromophenyl)sulfanyl] analogs) reveal halogen-dependent reactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological or material properties?

  • Methodology :

  • Substituent Variation : Replace the trifluoromethyl group with nitro or methyl groups to assess electronic effects on bioactivity (e.g., in enzyme inhibition assays).
  • Biological Assays : Test analogs against targets (e.g., kinases) to correlate substituent electronegativity with inhibitory potency .
    • Data Contradictions : Analogues with nitro groups may show higher in vitro activity but lower solubility, requiring trade-off analysis .

Q. What experimental designs are suitable for investigating environmental persistence or toxicity of this compound?

  • Methodology :

  • Environmental Fate Studies : Use OECD 301/302 guidelines to assess biodegradability in soil/water systems. Quantify photodegradation products via LC-MS .
  • Ecotoxicology : Acute/chronic toxicity tests on model organisms (e.g., Daphnia magna) under controlled pH and temperature. Compare results with structurally similar compounds (e.g., pyridine derivatives) to identify risk patterns .

Q. How can computational modeling resolve contradictions in crystallographic data or predict intermolecular interactions?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate packing arrangements in the crystal lattice to explain disorder observed in X-ray studies (e.g., SHELXD refinement challenges).
  • Docking Studies : Predict binding modes with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the dihydropyrrole core .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak) to separate enantiomers during purification.
  • Kinetic Resolution : Optimize asymmetric catalysis (e.g., chiral ligands in Pd-catalyzed steps) to minimize racemization .

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